4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(4-Bromophenyl)oxazol-2-yl)aniline is a chemical compound with the molecular formula C15H11BrN2O. It is a member of the oxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features an oxazole ring substituted with a bromophenyl group and an aniline moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-4’-bromophenyl ketone with an appropriate nitrile under acidic conditions to form the oxazole ring . The reaction conditions often include the use of catalysts such as ruthenium(II) complexes to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of 4-(5-(4-Bromophenyl)oxazol-2-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-Bromophenyl)oxazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(5-(4-Bromophenyl)oxazol-2-yl)aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(5-(4-Bromophenyl)oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(4-Chlorophenyl)oxazol-2-yl)aniline
- 4-(5-(4-Fluorophenyl)oxazol-2-yl)aniline
- 4-(5-(4-Methylphenyl)oxazol-2-yl)aniline
Uniqueness
4-(5-(4-Bromophenyl)oxazol-2-yl)aniline is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of more complex molecules . Additionally, the bromine atom can enhance the compound’s biological activity, making it a valuable candidate for drug development and other applications .
Properties
CAS No. |
89752-95-4 |
---|---|
Molecular Formula |
C15H11BrN2O |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
4-[5-(4-bromophenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C15H11BrN2O/c16-12-5-1-10(2-6-12)14-9-18-15(19-14)11-3-7-13(17)8-4-11/h1-9H,17H2 |
InChI Key |
REIUKZJTFTUQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.